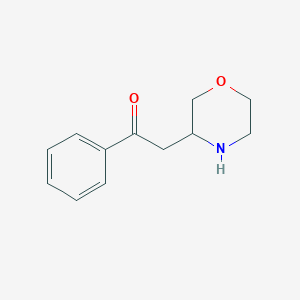

2-(Morpholin-3-yl)-1-phenylethan-1-one

Description

Properties

IUPAC Name |

2-morpholin-3-yl-1-phenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(10-4-2-1-3-5-10)8-11-9-15-7-6-13-11/h1-5,11,13H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVLUTQIIVXHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)-1-phenylethan-1-one typically involves the reaction of morpholine with a phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of the phenylacetyl chloride, forming the desired product.

Starting Materials: Morpholine, phenylacetyl chloride

Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium carbonate

Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions

Reduction: Reagents like sodium borohydride or lithium aluminum hydride

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation

Major Products

Oxidation: Formation of phenylacetic acid derivatives

Reduction: Formation of 2-(Morpholin-3-yl)-1-phenylethanol

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring

Scientific Research Applications

Scientific Research Applications

- Catalysis :

-

Drug Development :

- Morpholine derivatives, including 2-(Morpholin-3-yl)-1-phenylethan-1-one, are often utilized in the design of pharmaceuticals due to their ability to interact with biological targets. They serve as scaffolds for developing compounds that can modulate biological pathways, particularly in the context of drug discovery .

-

Fragment-Based Drug Discovery :

- The compound's structural features allow it to be used in fragment-based screening methodologies to identify potential drug candidates. This approach involves assessing how small molecules like this compound bind to target proteins, facilitating the identification of lead compounds for further development .

Case Study 1: Catalytic Cleavage of C-C Bonds

A recent study highlighted the selective cleavage of stable C(sp)-C(sp) bonds using a copper-catalyzed system involving morpholine derivatives. The results indicated that the presence of electron-withdrawing groups significantly enhanced the reaction yields, showcasing the potential of morpholine scaffolds in synthetic organic chemistry .

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| Substituted butylamines | Cu(CFSO), pyridine, MeCN | 93% |

Case Study 2: Drug Design

In the context of drug design, this compound has been incorporated into various pharmacologically active compounds. Its ability to form stable interactions with protein targets has been leveraged to develop inhibitors for specific pathways involved in disease processes .

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-phenylethan-1-one derivatives with distinct substituents, highlighting structural, synthetic, and functional differences.

Table 1. Comparative Analysis of 1-Phenylethan-1-one Derivatives

Key Comparative Insights:

Structural Diversity and Electronic Effects Morpholin-3-yl vs. Cyclohexenyl derivatives are used in biocatalytic studies due to their radical reactivity . Heterocyclic Substituents: Benzo[d]thiazole and imidazole-oxadiazole hybrids (e.g., ) exhibit solid-state fluorescence and structural rigidity, making them suitable for optoelectronic materials.

Synthetic Methodologies

- Green Chemistry Approaches : The K₂CO₃-promoted oxy-Michael addition for dihydrobenzochromen derivatives () offers a transition metal-free route, aligning with sustainable practices.

- Radical Pathways : Cyclohexenyl derivatives are synthesized via radical termination steps, critical for regioselective C–C bond formation .

Biological and Material Applications

- Antitumor Activity : Dihydrobenzochromen derivatives show promise against breast cancer cell lines, with structural analogs likely benefiting from ketone-based electrophilicity .

- Fluorescence Properties : Benzo[d]thiazole derivatives exhibit aggregation-induced emission (AIE), useful in sensors and OLEDs .

Characterization Techniques

- X-ray crystallography (e.g., ) and NMR (e.g., ) are standard for confirming regiochemistry and electronic environments.

Biological Activity

2-(Morpholin-3-yl)-1-phenylethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The morpholine ring structure is known for its ability to mimic natural substrates, which facilitates interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a morpholine ring attached to a phenyl group through an ethanone linkage. This unique structure contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine ring can mimic natural substrates, allowing the compound to bind effectively to active sites on enzymes or receptors. This interaction can lead to either the inhibition or activation of various biochemical pathways, depending on the target involved.

Antimicrobial Activity

Research has indicated that compounds containing morpholine structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several microbial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines, including NIH/3T3 fibroblasts. The IC50 values for this compound were found to be relatively high, indicating low toxicity towards normal cells at effective concentrations.

| Compound | IC50 (μM) |

|---|---|

| This compound | >1000 |

This suggests that while the compound exhibits biological activity against pathogens, it has minimal effects on normal mammalian cells, making it a promising candidate for therapeutic applications .

Case Studies and Research Findings

A recent study investigated the synthesis and biological evaluation of various morpholine derivatives, including this compound. The study highlighted its role in inhibiting key enzymes involved in microbial metabolism, thereby reducing pathogen viability.

Another research effort focused on the structure–activity relationship (SAR) of morpholine derivatives. It was found that modifications at the para position of the phenyl moiety significantly influenced biological activity, with stronger electron-withdrawing groups enhancing antimicrobial efficacy .

Q & A

Q. Basic Characterization :

- Spectroscopy :

- H/C NMR : Key signals include the morpholine ring protons (δ 2.5–3.5 ppm) and carbonyl carbon (δ ~200 ppm) .

- IR : Stretching vibrations for C=O (~1685 cm) and C–N (~1230 cm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with WinGX suites aiding data processing .

Advanced Challenges : - Dynamic puckering : Morpholine ring conformations (e.g., chair vs. boat) complicate NMR interpretation. Computational modeling (DFT) combined with NOESY can resolve this .

- Crystallographic disorder : Use of TWINABS in SHELXTL improves refinement for twinned crystals .

What catalytic strategies enable functionalization of this compound for medicinal chemistry applications?

Q. Basic Functionalization :

- Oxime formation : React with hydroxylamine derivatives (e.g., O-(2,4-dinitrophenyl)hydroxylamine) in ethanol under acidic conditions .

- Reductive amination : Convert the ketone to an amine using NaBH/AcOH .

Advanced Catalysis : - Iridium-mediated C–H activation : Enables diacylmethylation for peptide conjugation (e.g., with sulfoxonium ylides) .

- Tandem catalysis : Rh(II)/squaramide systems achieve enantioselective cyclization (e.g., dihydro-β-carboline synthesis) .

How do structural modifications to the morpholine ring or phenyl group affect bioactivity?

Q. Basic SAR Insights :

- Morpholine substitution : 3-position substitution (vs. 2- or 4-) enhances solubility and CNS penetration due to reduced steric hindrance .

- Phenyl modifications : Electron-withdrawing groups (e.g., -NO) increase electrophilicity, improving enzyme inhibition (e.g., IC values for kinase targets) .

Advanced Design : - Conformational analysis : Puckering coordinates (Cremer-Pople parameters) predict ring flexibility and ligand-receptor compatibility .

- Prodrug strategies : Oxime derivatives (e.g., Procedure 9 ) improve metabolic stability.

How can contradictions in reported synthetic yields or spectroscopic data be resolved?

Q. Methodological Analysis :

- Yield discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, AgSbF increases yields in Ir-catalyzed reactions by stabilizing active species .

- NMR shifts : Solvent (CDCl vs. DMSO-d) and temperature effects (e.g., coalescence in dynamic systems) account for variability .

Validation Tools : - CIF validation : Check for PLATON alerts (e.g., ADDSYM) to detect missed symmetry in crystallographic data .

- HRMS cross-check : Confirm molecular ion accuracy (e.g., 400.1519 [M+Na] in ).

What safety protocols are recommended for handling this compound?

Q. Basic Safety :

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

Advanced Hazard Mitigation : - Spill management : Neutralize acidic residues (e.g., from HCl in oxime synthesis) with NaHCO .

- Waste disposal : Segregate halogenated byproducts (e.g., from bromoacetophenone precursors) for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.